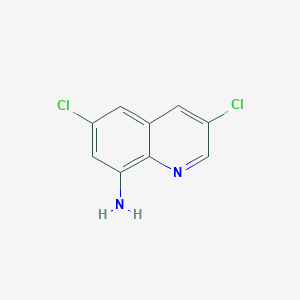

3,6-Dichloroquinolin-8-amine

Description

The exact mass of the compound 3,6-Dichloroquinolin-8-amine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 673462. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3,6-Dichloroquinolin-8-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,6-Dichloroquinolin-8-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3,6-dichloroquinolin-8-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Cl2N2/c10-6-1-5-2-7(11)4-13-9(5)8(12)3-6/h1-4H,12H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNNGHKIUXFCTFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C=C(C=NC2=C(C=C1Cl)N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to Elucidating the Mechanism of Action of 3,6-Dichloroquinolin-8-amine in Biological Systems

Audience: Researchers, scientists, and drug development professionals.

Abstract: The quinoline scaffold is a cornerstone in medicinal chemistry, with numerous derivatives demonstrating a wide array of biological activities. While the mechanisms of many quinoline-based compounds, particularly 8-hydroxyquinolines, are well-characterized, the specific biological action of 3,6-dichloroquinolin-8-amine remains largely unexplored in publicly available literature. This guide, therefore, takes a proactive, investigative approach. Instead of documenting a known mechanism, we propose a series of putative mechanisms based on the compound's structural features and the known activities of related molecules. We then provide a comprehensive, step-by-step experimental framework for researchers to systematically investigate and validate the true mechanism of action of 3,6-dichloroquinolin-8-amine. This document is intended to serve as a roadmap for discovery, empowering researchers to unravel the therapeutic potential and cellular interactions of this novel compound.

Part 1: Introduction and Putative Mechanisms of Action

3,6-Dichloroquinolin-8-amine is a halogenated aminoquinoline whose biological effects are not yet extensively documented. The presence of the quinoline core, chlorine substituents, and an amino group at the 8-position suggests several plausible mechanisms of action based on structure-activity relationships of similar compounds.[1] Halogenated 8-hydroxyquinolines are known for their antimicrobial and anticancer activities, which are often attributed to their ability to chelate metal ions.[2][3][4] The 8-amino group, structurally similar to the 8-hydroxyl group, may confer similar chelating properties. Furthermore, the planar quinoline ring system is a common feature in molecules that interact with DNA and various enzymes. The amino group also introduces the potential for interactions with pathways regulated by biogenic amines.[5]

Based on these structural inferences, we propose four primary putative mechanisms of action for 3,6-dichloroquinolin-8-amine:

-

Metal Ion Chelation and Disruption of Metal Homeostasis: The 8-amino group and the nitrogen at position 1 could form a bidentate chelation site for essential metal ions like iron, copper, and zinc, disrupting their homeostasis and inhibiting metalloenzymes.[4][6]

-

Inhibition of Key Cellular Enzymes: The molecule could function as an inhibitor of critical enzymes such as topoisomerases (by analogy to quinolone antibiotics) or protein kinases, many of which have quinoline-based inhibitors.

-

Modulation of Biogenic Amine Signaling: The 8-aminoquinoline moiety bears some resemblance to biogenic amines, suggesting it might interact with their receptors, transporters, or metabolizing enzymes like monoamine oxidase (MAO).[5][7]

-

Induction of Oxidative Stress: The compound could interfere with the cellular redox balance, leading to an increase in reactive oxygen species (ROS), which can trigger apoptosis or other cellular damage pathways.[8]

The following sections will detail the experimental workflows to systematically test each of these hypotheses.

Part 2: Experimental Validation of Putative Mechanisms

Investigating Metal Ion Chelation

Causality: If 3,6-dichloroquinolin-8-amine acts via metal chelation, its biological activity should be dependent on the presence of metal ions and it should directly bind to them.

Experimental Workflow:

Caption: Workflow for investigating metal ion chelation.

Detailed Protocols:

Protocol 2.1.1: UV-Vis Spectrophotometry Titration

-

Prepare a stock solution of 3,6-dichloroquinolin-8-amine in a suitable buffer (e.g., 50 mM HEPES, pH 7.4).

-

Prepare stock solutions of various metal salts (e.g., FeCl₂, CuCl₂, ZnCl₂).

-

In a quartz cuvette, place a fixed concentration of the compound.

-

Record the initial UV-Vis spectrum (200-800 nm).

-

Add incremental amounts of a metal salt solution and record the spectrum after each addition.

-

Monitor for changes in the absorption spectrum (e.g., peak shifts, appearance of new peaks), which indicate complex formation.

Protocol 2.1.2: Cell Viability Assays with Metal Modulation

-

Culture a relevant cell line (e.g., a cancer cell line like HeLa or a bacterial strain like E. coli).

-

Treat cells with a range of concentrations of 3,6-dichloroquinolin-8-amine.

-

In parallel, co-treat cells with the compound and a molar excess of a metal salt (e.g., FeCl₂, ZnCl₂) or a strong metal chelator (e.g., EDTA).

-

After a suitable incubation period (e.g., 24-48 hours), assess cell viability using an MTT or CellTiter-Glo assay.

-

Interpretation: If the compound's toxicity is rescued by metal supplementation or mimicked by a known chelator, it supports a chelation-based mechanism.

Screening for Enzyme Inhibition

Causality: If the compound is an enzyme inhibitor, it should reduce the catalytic activity of specific enzymes in a dose-dependent manner.

Experimental Workflow:

Caption: Workflow for identifying enzyme inhibition targets.

Detailed Protocols:

Protocol 2.2.1: Topoisomerase I Relaxation Assay

-

Purchase a commercial topoisomerase I drug screening kit.

-

Incubate supercoiled plasmid DNA with human topoisomerase I enzyme in the reaction buffer provided.

-

Add varying concentrations of 3,6-dichloroquinolin-8-amine or a known inhibitor (e.g., camptothecin).

-

Allow the relaxation reaction to proceed at 37°C.

-

Stop the reaction and separate the supercoiled and relaxed DNA forms using agarose gel electrophoresis.

-

Visualize the DNA with a fluorescent stain (e.g., SYBR Safe).

-

Interpretation: Inhibition is indicated by a dose-dependent decrease in the amount of relaxed DNA compared to the vehicle control.

Protocol 2.2.2: In Vitro Kinase Assay (for a specific validated kinase hit)

-

Use a commercial kinase assay kit (e.g., ADP-Glo).

-

In a microplate, combine the recombinant kinase, its specific substrate peptide, and ATP.

-

Add varying concentrations of 3,6-dichloroquinolin-8-amine.

-

Incubate to allow the kinase reaction to proceed.

-

Add the ADP-Glo reagent to terminate the kinase reaction and deplete remaining ATP.

-

Add the Kinase Detection Reagent to convert ADP to ATP, which is then used to generate a luminescent signal.

-

Measure luminescence.

-

Interpretation: A decrease in luminescence indicates inhibition of kinase activity. Calculate the IC₅₀ value.

Investigating Interaction with Biogenic Amine Pathways

Causality: If the compound interacts with biogenic amine systems, it should affect the activity of monoamine oxidases (MAO), or the binding to aminergic receptors or transporters.

Experimental Workflow:

Caption: Workflow for biogenic amine pathway investigation.

Detailed Protocol:

Protocol 2.3.1: MAO-Glo Assay

-

Use a commercial MAO-Glo assay kit.

-

In separate wells of a 96-well plate, add recombinant human MAO-A or MAO-B enzyme.

-

Add varying concentrations of 3,6-dichloroquinolin-8-amine or a known inhibitor (e.g., clorgyline for MAO-A, pargyline for MAO-B).

-

Add the MAO substrate provided in the kit and incubate. The substrate is converted to a product that can be detected by a luciferin-based reaction.

-

Add the Luciferin Detection Reagent and measure luminescence.

-

Interpretation: A decrease in luminescence indicates MAO inhibition. Determine selectivity for MAO-A vs. MAO-B.

Assessing Induction of Oxidative Stress

Causality: If the compound induces oxidative stress, it will lead to an increase in intracellular reactive oxygen species (ROS) and potentially deplete cellular antioxidants like glutathione (GSH).

Experimental Workflow:

Caption: Workflow for evaluating the induction of oxidative stress.

Detailed Protocol:

Protocol 2.4.1: Cellular ROS Detection with DCFDA

-

Culture cells in a 96-well plate.

-

Load the cells with 2',7'-dichlorofluorescin diacetate (DCFDA), a cell-permeable ROS indicator.

-

Wash the cells to remove excess probe.

-

Treat the cells with varying concentrations of 3,6-dichloroquinolin-8-amine. Include a positive control (e.g., H₂O₂).

-

Measure the fluorescence intensity at appropriate excitation/emission wavelengths (e.g., 485 nm/535 nm) over time using a plate reader.

-

Interpretation: An increase in fluorescence indicates an increase in intracellular ROS levels.

Part 3: Data Synthesis and Mechanistic Conclusion

The data from these experimental workflows should be carefully analyzed to build a cohesive model of the compound's mechanism of action.

Data Summary Table:

| Putative Mechanism | Key Experiment | Primary Metric | Expected Outcome for Positive Hit |

| Metal Chelation | Cell Viability with Metal Supplementation | % Viability | Increased viability with metal co-treatment |

| Enzyme Inhibition | In Vitro Enzyme Assay | IC₅₀ (nM or µM) | Potent, dose-dependent inhibition |

| Biogenic Amine Modulation | MAO-Glo Assay | IC₅₀ (nM or µM) | Potent, dose-dependent inhibition of MAO-A/B |

| Oxidative Stress | DCFDA Assay | Fold-change in Fluorescence | Significant increase in ROS levels |

A conclusive mechanism may involve a single pathway or a combination of these putative actions. For example, metal chelation can itself lead to the generation of ROS (e.g., via Fenton-like reactions) and inhibit metalloenzymes. Therefore, it is crucial to interpret the results in an integrated manner to understand the primary initiating event and the downstream consequences.

References

-

Synthesis of 3, 6-dichloropicolinic acid. ResearchGate. Available at: [Link]

-

Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules. Available at: [Link]

-

Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. MDPI. Available at: [Link]

-

Derivatives (halogen, nitro and amino) of 8-hydroxyquinoline with highly potent antimicrobial and antioxidant activities. PMC. Available at: [Link]

-

Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. National Institutes of Health. Available at: [Link]

-

(PDF) Highlights of the chemistry and pharmacological potential of 8-hydroxyquinoline: a review. ResearchGate. Available at: [Link]

-

8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. SciSpace. Available at: [Link]

-

Synthesis and Biological Activity of 8-(Dialkylamino)-3-aryl-6-oxo-2,4-dicyanobicyclo[3.2.1]octane-2,4-dicarboxylic Acids Diethyl Esters. ResearchGate. Available at: [Link]

-

The Biogenic Amines. Neuroscience - NCBI Bookshelf. Available at: [Link]

-

Biological Evaluation of 8-Hydroxyquinolines as Multi-Target Directed Ligands for Treating Alzheimer's Disease. PubMed. Available at: [Link]

-

Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI. Available at: [Link]

-

Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Semantic Scholar. Available at: [Link]

-

Reimagining biogenic amine signaling in the brain and beyond. PMC. Available at: [Link]

-

Biogenic amine neurotransmitters in C. elegans. WormBook - NCBI Bookshelf - NIH. Available at: [Link]

-

8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. PMC. Available at: [Link]

-

In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis. Journal of Clinical Microbiology. Available at: [Link]

Sources

- 1. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Derivatives (halogen, nitro and amino) of 8-hydroxyquinoline with highly potent antimicrobial and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Biogenic Amines - Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. Reimagining biogenic amine signaling in the brain and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Predicted Biological Activity and Experimental Validation of 3,6-Dichloroquinolin-8-amine

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with a wide array of biological activities.[1][2] This technical guide provides a comprehensive analysis of the predicted biological activity of a novel derivative, 3,6-dichloroquinolin-8-amine. By leveraging established structure-activity relationships (SAR) for halogenated quinolines and 8-aminoquinolines, we postulate that this compound possesses significant potential as both an anticancer and an antimicrobial agent. This document outlines the theoretical framework for these predictions, including postulated mechanisms of action such as kinase inhibition, induction of apoptosis, and interference with microbial DNA replication. Furthermore, we present detailed, self-validating experimental workflows for the systematic in vitro validation of these predicted activities. This guide is intended for researchers, scientists, and drug development professionals, offering a robust roadmap from in silico hypothesis to empirical validation for this promising compound.

The Quinoline Scaffold: A Privileged Structure in Drug Discovery

Chemical Properties and Significance

Quinoline is a heterocyclic aromatic organic compound (C₉H₇N) composed of a benzene ring fused to a pyridine ring.[3] This structure imparts a unique combination of lipophilicity, rigidity, and hydrogen bonding capability, making it a "privileged scaffold" in drug design.[4] The nitrogen atom can act as a hydrogen bond acceptor, while the aromatic system facilitates π-π stacking and hydrophobic interactions with biological targets.[5]

Rationale for Investigating 3,6-Dichloroquinolin-8-amine

The specific substitution pattern of 3,6-dichloroquinolin-8-amine suggests a confluence of functionalities known to confer potent bioactivity.

-

The 8-Aminoquinoline Moiety: The 8-aminoquinoline core is famously represented by the antimalarial drug primaquine.[6][7] This group is critical for the class's mechanism of action and has been explored for a range of other therapeutic applications.[8][9] Its ability to chelate metal ions is also a key feature influencing its biological effects.

-

Halogenation: The incorporation of chlorine atoms at the 3 and 6 positions is predicted to significantly modulate the compound's electronic properties and lipophilicity. Halogenation of the quinoline ring is a well-established strategy for enhancing antimicrobial and anticancer potency.[10][11] For instance, the presence of chlorine can increase activity against Gram-positive bacteria like Staphylococcus aureus.[12][13]

Based on these structural features, we hypothesize that 3,6-dichloroquinolin-8-amine is a prime candidate for investigation as a dual-action anticancer and antimicrobial agent.

Predicted Biological Activities and Postulated Mechanisms

Computational and predictive methodologies are vital for narrowing the focus of drug discovery efforts, saving significant time and resources.[14][15] The predictions for 3,6-dichloroquinolin-8-amine are derived from its structural similarity to compounds with known mechanisms of action.

Predicted Anticancer Activity

Quinoline derivatives exert anticancer effects through various mechanisms, including the inhibition of protein kinases, interference with topoisomerases, and the induction of apoptosis.[16][17][18]

-

Postulated Mechanism 1: Kinase Inhibition: Many quinazoline-based drugs function as ATP-competitive inhibitors of protein kinases, which are often dysregulated in cancer.[19] We predict that 3,6-dichloroquinolin-8-amine may bind to the ATP-binding pocket of oncogenic kinases, such as Epidermal Growth Factor Receptor (EGFR) or Vascular Endothelial Growth Factor Receptor (VEGFR), thereby inhibiting downstream signaling pathways that control cell proliferation and survival.

-

Postulated Mechanism 2: Induction of Intrinsic Apoptosis: Several 2-aminodihydroquinoline analogs have been shown to arrest the cell cycle and induce apoptosis.[20] It is plausible that 3,6-dichloroquinolin-8-amine triggers the intrinsic apoptotic pathway by modulating the balance of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2) proteins, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation.

Caption: A streamlined workflow from computational prediction to lead optimization.

Protocol for Validating Anticancer Activity

3.2.1 Cell Viability Assay (MTT Assay)

-

Principle: This colorimetric assay measures the reduction of yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in viable cells. The amount of formazan produced is proportional to the number of living cells.

-

Methodology:

-

Cell Seeding: Seed cancer cell lines (e.g., MDA-MB-231 for breast, A549 for lung) into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of 3,6-dichloroquinolin-8-amine (e.g., from 0.01 µM to 100 µM) in culture medium. Replace the existing medium with the compound-containing medium.

-

Controls: Include wells with untreated cells (negative control), cells treated with a known anticancer drug like Doxorubicin (positive control), and cells treated with the vehicle (e.g., 0.1% DMSO) used to dissolve the compound.

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression.

3.2.2 Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

-

Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, conjugated to a fluorophore (FITC), can detect these early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, but stains the nucleus of late apoptotic or necrotic cells where membrane integrity is lost.

-

Methodology:

-

Treatment: Treat cells in 6-well plates with 3,6-dichloroquinolin-8-amine at concentrations around its IC₅₀ value for 24 hours.

-

Cell Harvesting: Harvest the cells (both adherent and floating) and wash with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark for 15 minutes.

-

Analysis: Analyze the stained cells using a flow cytometer.

-

-

Data Interpretation:

-

Annexin V(-) / PI(-): Live cells

-

Annexin V(+) / PI(-): Early apoptotic cells

-

Annexin V(+) / PI(+): Late apoptotic/necrotic cells

-

Protocol for Validating Antimicrobial Activity

3.3.1 Minimum Inhibitory Concentration (MIC) Determination

-

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standardized and efficient way to determine MIC.

-

Methodology:

-

Preparation: In a 96-well plate, perform a two-fold serial dilution of 3,6-dichloroquinolin-8-amine in an appropriate bacterial growth medium (e.g., Mueller-Hinton Broth).

-

Inoculation: Add a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922) to each well, achieving a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Controls:

-

Positive Growth Control: Wells with inoculum but no compound.

-

Sterility Control: Wells with medium only.

-

Positive Drug Control: A known antibiotic (e.g., Ciprofloxacin) tested in parallel.

-

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Reading: The MIC is the lowest concentration of the compound where no visible turbidity (bacterial growth) is observed.

-

Data Presentation and Preliminary SAR

Quantitative data from these validation assays should be summarized for clear interpretation and comparison.

Table 1: Hypothetical Anticancer Activity Data

| Cell Line | Compound | IC₅₀ (µM) |

|---|---|---|

| MDA-MB-231 (Breast) | 3,6-Dichloroquinolin-8-amine | 5.2 ± 0.7 |

| A549 (Lung) | 3,6-Dichloroquinolin-8-amine | 8.9 ± 1.1 |

| HCT116 (Colon) | 3,6-Dichloroquinolin-8-amine | 6.5 ± 0.9 |

| Doxorubicin | 0.1 ± 0.02 |

Table 2: Hypothetical Antimicrobial Activity Data

| Organism | Compound | MIC (µg/mL) |

|---|---|---|

| S. aureus (Gram +) | 3,6-Dichloroquinolin-8-amine | 4 |

| E. faecalis (Gram +) | 3,6-Dichloroquinolin-8-amine | 8 |

| E. coli (Gram -) | 3,6-Dichloroquinolin-8-amine | 32 |

| P. aeruginosa (Gram -) | 3,6-Dichloroquinolin-8-amine | >64 |

| Ciprofloxacin | ≤1 |

Note: The data presented in these tables are hypothetical and for illustrative purposes only.

Conclusion and Future Directions

3,6-dichloroquinolin-8-amine represents a molecule of high interest based on robust structure-activity relationship principles. The convergence of the 8-aminoquinoline core, known for its antimalarial and diverse biological effects, with strategic halogenation, a proven method for enhancing potency, strongly predicts dual anticancer and antimicrobial activities. The experimental workflows detailed in this guide provide a clear and rigorous path to empirically validate these predictions.

Should primary screening confirm biological activity, subsequent steps will involve more detailed mechanism-of-action studies, in silico docking with predicted targets, and the initiation of a medicinal chemistry program to synthesize analogs. This will help in building a comprehensive Structure-Activity Relationship (SAR) profile to optimize potency and selectivity, ultimately advancing this promising scaffold towards a potential therapeutic candidate.

References

- Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives. National Institutes of Health (NIH).

- Derivatives (halogen, nitro and amino) of 8-hydroxyquinoline with highly potent antimicrobial and antioxidant activities. National Institutes of Health (NIH).

-

Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI. Available at: [Link]

-

Synthesis, Antimicrobial Activity and Docking Studies of Novel 8-Chloro-quinolones. Revista de Chimie. Available at: [Link]

-

Biological activities of quinoline derivatives. PubMed. Available at: [Link]

-

Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. PubMed. Available at: [Link]

-

Synthesis, antimicrobial evaluation, and in silico studies of quinoline-1H-1,2,3-triazole molecular hybrids. PubMed. Available at: [Link]

-

An Open Drug Discovery Competition: Experimental Validation of Predictive Models in a Series of Novel Antimalarials. ACS Publications. Available at: [Link]

-

Quinoline antimalarials: mechanisms of action and resistance. PubMed. Available at: [Link]

-

Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones. National Institutes of Health (NIH). Available at: [Link]

-

Predicting compound activity from phenotypic profiles and chemical structures. National Institutes of Health (NIH). Available at: [Link]

-

Synthesis, Characterisation, Biological Evaluation and In Silico Studies of Quinoline–1,2,3-Triazole–Anilines as Potential Antitubercular and Anti-HIV Agents. MDPI. Available at: [Link]

-

Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. MDPI. Available at: [Link]

-

Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Publishing. Available at: [Link]

-

Pharmacology of 8-aminoquinolines. National Institutes of Health (NIH). Available at: [Link]

-

Mode of action of quinoline antimalarial drugs in red blood cells infected by Plasmodium falciparum revealed in vivo. PNAS. Available at: [Link]

-

(PDF) Biological Activities of Quinoline Derivatives. ResearchGate. Available at: [Link]

-

Review on recent development of quinoline for anticancer activities. ScienceDirect. Available at: [Link]

-

(PDF) Synthesis, Biological Evaluation of Novel Quinoline and its derivatives of Schiff's Base Compounds from Catalytic Free Green Solvent. ResearchGate. Available at: [Link]

-

Investigating biological activity spectrum for novel quinoline analogues. PubMed. Available at: [Link]

-

Advances in computational methods to predict the biological activity of compounds. ResearchGate. Available at: [Link]

-

Synthesis and Biological Activity of 8-(Dialkylamino)-3-aryl-6-oxo-2,4-dicyanobicyclo[3.2.1]octane-2,4-dicarboxylic Acids Diethyl Esters. ResearchGate. Available at: [Link]

-

Antibacterial and Antibiofilm Activity of 8-Hydroxyquinoline Derivatives Against Mycobacterium and Staphylococcus Species. PubMed. Available at: [Link]

-

Quinoline. Wikipedia. Available at: [Link]

-

Annotated Review on Various Biological Activities of Quinoline Molecule. Biointerface Research in Applied Chemistry. Available at: [Link]

-

Design, synthesis, and evaluation of 8-aminoquinoline-melatonin derivatives as effective multifunctional agents for Alzheimer's disease. PubMed Central. Available at: [Link]

-

Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Publishing. Available at: [Link]

-

Novel target identification towards drug repurposing based on biological activity profiles. PLOS One. Available at: [Link]

-

Antiproliferative Efficacy of N-(3-chloro-4-fluorophenyl)-6,7- dimethoxyquinazolin-4-amine, DW-8, in Colon Cancer Cells Is Mediated by Intrinsic Apoptosis. ResearchGate. Available at: [Link]

-

(PDF) QSAR study of 8-Hydroxyquinoline and its Chloro derivatives as antimicrobial agents. ResearchGate. Available at: [Link]

-

New Methods for Predicting Drug Molecule Activity Using Deep Learning. BioSci Publisher. Available at: [Link]

-

Quinolines- Antimalarial drugs.pptx. Slideshare. Available at: [Link]

-

Synthesis and anticancer activity of aminodihydroquinoline analogs: identification of novel proapoptotic agents. PubMed. Available at: [Link]

-

Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. MDPI. Available at: [Link]

-

Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. PubMed Central. Available at: [Link]

-

The mechanism of action of quinolines and related anti-malarial drugs. Sabinet African Journals. Available at: [Link]

Sources

- 1. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Quinoline - Wikipedia [en.wikipedia.org]

- 4. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. journals.co.za [journals.co.za]

- 6. Pharmacology of 8-aminoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Quinolines- Antimalarial drugs.pptx [slideshare.net]

- 8. Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, synthesis, and evaluation of 8-aminoquinoline-melatonin derivatives as effective multifunctional agents for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Derivatives (halogen, nitro and amino) of 8-hydroxyquinoline with highly potent antimicrobial and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Antibacterial and Antibiofilm Activity of 8-Hydroxyquinoline Derivatives Against Mycobacterium and Staphylococcus Species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Predicting compound activity from phenotypic profiles and chemical structures - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 18. biointerfaceresearch.com [biointerfaceresearch.com]

- 19. researchgate.net [researchgate.net]

- 20. Synthesis and anticancer activity of aminodihydroquinoline analogs: identification of novel proapoptotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of 3,6-Dichloroquinolin-8-amine

This guide provides an in-depth technical framework for the spectroscopic analysis of 3,6-dichloroquinolin-8-amine, a substituted quinoline of interest to researchers in medicinal chemistry and materials science. Given the limited availability of published experimental spectra for this specific molecule, this document serves as both a predictive guide and a methodological protocol. We will leverage established principles of spectroscopy and data from analogous structures to forecast the expected spectral features in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). This approach is designed to empower researchers to confidently acquire and interpret their own data, ensuring structural verification and purity assessment.

The Strategic Importance of Spectroscopic Analysis

The quinoline scaffold is a privileged structure in drug discovery, forming the core of numerous therapeutic agents. The specific substitution pattern of 3,6-dichloroquinolin-8-amine, with its electron-withdrawing chloro groups and electron-donating amine group, creates a unique electronic and steric profile. A precise and unambiguous confirmation of this structure is paramount before its use in any further research or development. The synergistic use of NMR, IR, and MS provides a comprehensive and self-validating system for molecular characterization. NMR spectroscopy elucidates the carbon-hydrogen framework and the connectivity of atoms, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry determines the molecular weight and provides clues to the molecular formula and fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can deduce the precise arrangement of atoms within the 3,6-dichloroquinolin-8-amine molecule.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum will reveal the electronic environment of each proton in the molecule. The quinoline ring system typically displays signals in the aromatic region (δ 7.0-9.0 ppm). The introduction of two chlorine atoms and an amino group will significantly influence these chemical shifts.

Table 1: Predicted ¹H NMR Data for 3,6-Dichloroquinolin-8-amine (in CDCl₃)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Rationale for Prediction |

| H-2 | ~8.6 | Doublet (d) | Deshielded by the adjacent heterocyclic nitrogen. |

| H-4 | ~8.0 | Doublet (d) | Influenced by the heterocyclic nitrogen and the C-3 chlorine. |

| H-5 | ~7.6 | Doublet (d) | Ortho to the C-6 chlorine, leading to deshielding. |

| H-7 | ~7.3 | Doublet (d) | Meta to the C-6 chlorine and ortho to the C-8 amine. |

| -NH₂ | ~4.5 - 5.5 | Broad Singlet (br s) | The chemical shift is variable and depends on concentration and solvent. The signal will disappear upon D₂O exchange.[1] |

Causality Behind Predictions: The electronegative nitrogen atom in the quinoline ring and the chlorine substituents withdraw electron density, causing the nearby protons (H-2, H-4, H-5) to be "deshielded" and appear at a higher chemical shift (downfield).[2] Conversely, the amino group at C-8 is electron-donating, "shielding" the adjacent H-7 and causing it to appear at a lower chemical shift (upfield) compared to an unsubstituted position. The protons on the quinoline ring will likely appear as doublets due to coupling with their immediate neighbors.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides information on the carbon framework. Due to the lack of symmetry in 3,6-dichloroquinolin-8-amine, nine distinct signals are expected for the quinoline core.

Table 2: Predicted ¹³C NMR Data for 3,6-Dichloroquinolin-8-amine (in CDCl₃)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |

| Aromatic C | ~110 - 150 | The nine carbons of the quinoline ring will appear in this region. |

| C-Cl | ~125 - 135 | Carbons directly bonded to chlorine (C-3, C-6) will be in this range.[3] |

| C-N (ring) | ~140 - 150 | Carbons adjacent to the ring nitrogen (C-2, C-8a) are deshielded. |

| C-NH₂ | ~135 - 145 | The carbon attached to the amino group (C-8) is influenced by nitrogen's electronegativity. |

Expert Insight: The interpretation of ¹³C NMR spectra for substituted quinolines can be complex. Computational methods, such as Density Functional Theory (DFT), are often employed to predict chemical shifts with greater accuracy, aiding in the definitive assignment of each carbon signal.[4]

Experimental Protocol for NMR Spectroscopy

The following protocol outlines a standard procedure for acquiring high-quality NMR spectra of a solid organic compound like 3,6-dichloroquinolin-8-amine.

-

Sample Preparation:

-

Accurately weigh 10-20 mg of the solid sample for ¹H NMR (or 50-100 mg for ¹³C NMR) into a clean, dry vial.[5][6]

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃). The choice of solvent is critical as it must completely dissolve the sample without having interfering signals.[5]

-

Gently vortex or sonicate the vial to ensure the sample is fully dissolved.

-

Transfer the solution into a high-quality 5 mm NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spinner turbine and adjust the depth using a gauge.

-

Place the sample into the NMR spectrometer's magnet.

-

Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

-

-

Data Acquisition:

-

For ¹H NMR, acquire a spectrum using a standard single-pulse experiment.

-

For ¹³C NMR, a proton-decoupled experiment is typically used to simplify the spectrum and improve the signal-to-noise ratio.

-

Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction.

-

Caption: Workflow for NMR sample preparation and data acquisition.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Spectrum

The IR spectrum of 3,6-dichloroquinolin-8-amine will exhibit characteristic absorption bands corresponding to its primary amine and aromatic chloro-substituted quinoline structure.

Table 3: Predicted IR Absorption Bands for 3,6-Dichloroquinolin-8-amine

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Rationale |

| N-H Stretch (asymmetric & symmetric) | 3400 - 3300 | Medium | Characteristic of a primary amine (-NH₂). Two distinct peaks are expected.[1][7] |

| C-H Stretch (aromatic) | 3100 - 3000 | Medium to Weak | Associated with the C-H bonds of the quinoline ring. |

| N-H Bend | 1650 - 1580 | Medium to Strong | Scissoring vibration of the primary amine group.[7] |

| C=C and C=N Stretch (aromatic) | 1600 - 1450 | Medium to Strong | Multiple bands are expected from the quinoline ring system. |

| C-N Stretch (aromatic amine) | 1335 - 1250 | Strong | Characteristic of the bond between an aromatic carbon and the amine nitrogen.[7] |

| C-Cl Stretch | 850 - 750 | Strong | Stretching vibrations of the carbon-chlorine bonds. |

Expert Insight: The presence of two distinct peaks in the 3400-3300 cm⁻¹ region is a strong indicator of a primary amine.[7] The exact positions of the aromatic stretching and C-Cl bands can provide further confirmation of the substitution pattern.

Experimental Protocol for Attenuated Total Reflectance (ATR)-FTIR

ATR-FTIR is the preferred method for analyzing solid samples due to its simplicity and minimal sample preparation.[8][9]

-

Background Spectrum: Ensure the ATR crystal (typically diamond) is clean. Collect a background spectrum of the empty crystal. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂, H₂O).

-

Sample Application: Place a small amount of the solid 3,6-dichloroquinolin-8-amine powder directly onto the ATR crystal.

-

Apply Pressure: Use the instrument's pressure arm to press the sample firmly against the crystal, ensuring good contact.

-

Sample Spectrum Collection: Collect the IR spectrum of the sample. Typically, multiple scans are co-added to improve the signal-to-noise ratio.

-

Cleaning: After analysis, retract the pressure arm, remove the sample, and clean the crystal with a suitable solvent (e.g., isopropanol) and a soft tissue.

Caption: Workflow for ATR-FTIR sample analysis.

Mass Spectrometry (MS): Determining Molecular Weight and Formula

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for determining the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.

Predicted Mass Spectrum (Electron Ionization)

Electron Ionization (EI) is a "hard" ionization technique that causes significant fragmentation, providing a detailed molecular fingerprint.[10][11][12]

-

Molecular Ion (M⁺): The molecular formula for 3,6-dichloroquinolin-8-amine is C₉H₆Cl₂N₂. The molecular weight will be determined by the isotopes of its constituent atoms. A key feature will be the isotopic pattern of the two chlorine atoms. Chlorine has two stable isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). Therefore, the mass spectrum will show a characteristic cluster of peaks for the molecular ion:

-

M⁺ peak: (containing two ³⁵Cl atoms) at m/z 212.

-

M+2 peak: (containing one ³⁵Cl and one ³⁷Cl) at m/z 214. This peak will be approximately 65% of the intensity of the M⁺ peak.

-

M+4 peak: (containing two ³⁷Cl atoms) at m/z 216. This peak will be approximately 10% of the intensity of the M⁺ peak. The presence of an odd number of nitrogen atoms (two, which is even) means the molecular ion will have an even m/z value, consistent with the Nitrogen Rule.[13]

-

-

Key Fragmentation Patterns:

-

Loss of Cl: A prominent fragment would likely be [M-Cl]⁺ at m/z 177, resulting from the loss of a chlorine radical.

-

Loss of HCl: A fragment corresponding to the loss of a neutral HCl molecule, [M-HCl]⁺, may be observed at m/z 176.

-

Ring Fragmentation: The stable quinoline ring may undergo further fragmentation, such as the loss of HCN, leading to smaller fragment ions.

-

Experimental Protocol for EI-MS

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).[11]

-

Ionization: The sample is vaporized and enters the ion source, where it is bombarded with high-energy electrons (typically 70 eV).[14] This process ejects an electron from the molecule, forming a positively charged molecular ion (M⁺).

-

Acceleration: The newly formed ions are accelerated by an electric field into the mass analyzer.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a magnetic or electric field (e.g., in a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions strike a detector, which generates a signal proportional to the number of ions. The resulting data is plotted as a mass spectrum (relative abundance vs. m/z).

Caption: General workflow for Electron Ionization Mass Spectrometry.

Conclusion: A Unified Approach to Structural Verification

This guide has provided a predictive and methodological framework for the comprehensive spectroscopic characterization of 3,6-dichloroquinolin-8-amine. By combining the predictive power of ¹H and ¹³C NMR, the functional group specificity of IR spectroscopy, and the molecular weight and fragmentation data from mass spectrometry, researchers can achieve an unambiguous structural confirmation. The protocols and interpretive logic presented herein are designed to serve as a robust starting point for the empirical analysis of this and other novel substituted quinolines, upholding the principles of scientific integrity and enabling the advancement of chemical research.

References

-

1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. TSI Journals. [Link]

-

Matthews, R. S., Jones, M., & Banks, J. (1989). 13C NMR spectra of some halocarbons. Shift predictions in polychloro-quinolines and -isoquinolines. Magnetic Resonance in Chemistry, 27(9), 841–845. [Link]

-

Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. Journal of the American Society for Mass Spectrometry. [Link]

-

IR Spectroscopy Tutorial: Amines. University of Calgary. [Link]

-

ATR-FTIR Spectroscopy Basics. Mettler Toledo. [Link]

-

Spectroelectrochemical properties of 8-aminoquinoline: voltammetric and computational studies. ChemRxiv. [Link]

-

How To Prepare And Run An NMR Sample. Alwsci. [Link]

-

Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. Specac Ltd. [Link]

-

Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. ResearchGate. [Link]

-

Spectroscopy of Amines. Chemistry LibreTexts. [Link]

-

Spectroelectrochemical properties of 8-aminoquinoline: voltammetric and computational studies. ChemRxiv. [Link]

-

NMR Sample Preparation. Iowa State University Chemical Instrumentation Facility. [Link]

-

Experimental and DFT-Based Investigation of Structural, Spectroscopic, and Electronic Features of 6-Chloroquinoline. DergiPark. [Link]

-

Mass Spectrometry Part 8 - Fragmentation in Amines. YouTube. [Link]

-

ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Agilent. [Link]

-

Why do I get a relatively tall peak at 3.82ppm for H-NMR and missing a primary amine's peak? ResearchGate. [Link]

-

FTIR spectra of the investigated imines. ResearchGate. [Link]

-

Solid-state NMR spectroscopy. Nature Reviews Methods Primers. [Link]

-

Understanding Electron Ionization Processes for GC–MS. LCGC International. [Link]

-

Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. UNCW Institutional Repository. [Link]

-

Chapter 6: Experimental Solid-state NMR of the Periodic Table: Fundamentals and Advanced Methods. Royal Society of Chemistry. [Link]

-

How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology. [Link]

-

13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. Arkivoc. [Link]

-

ATR FTIR Basics | Attenuated Total Reflectance | Principles of Infrared Spectroscopy. YouTube. [Link]

-

1H proton nmr spectrum of methylamine. Doc Brown's Chemistry. [Link]

-

Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Spectroscopy Online. [Link]

-

Solid State NMR Experimental Setup. Chemistry LibreTexts. [Link]

-

Fragmentation of isomeric N-quinolinylphthalimides on electron impact ionization. PubMed. [Link]

-

Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Research and Reviews: Journal of Chemistry. [Link]

-

proton NMR spectrum of 1,2-dichloroethane. Doc Brown's Chemistry. [Link]

-

3-Aminoquinoline. PubChem. [Link]

-

13C nmr spectrum of methylamine. Doc Brown's Chemistry. [Link]

-

Electron ionization. Wikipedia. [Link]

-

Electron Ionization. Chemistry LibreTexts. [Link]

-

Fragmentation pathway of drugs of abuse and their metabolites using accurate mass spectra of QTOF MS. CORE. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 13 C NMR spectra of some halocarbons. Shift predictions in polychloro-quinolines and -isoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. dergipark.org.tr [dergipark.org.tr]

- 5. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. mt.com [mt.com]

- 9. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles [specac.com]

- 10. rroij.com [rroij.com]

- 11. Electron ionization - Wikipedia [en.wikipedia.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. youtube.com [youtube.com]

- 14. chromatographyonline.com [chromatographyonline.com]

Methodological & Application

Application of 3,6-Dichloroquinolin-8-amine in medicinal chemistry

Application Note: 3,6-Dichloroquinolin-8-amine in Medicinal Chemistry

Executive Summary: The "Metabolic Blockade" Scaffold

3,6-Dichloroquinolin-8-amine (CAS: 158117-56-7) is a specialized building block designed to overcome the metabolic liabilities associated with the classic 8-aminoquinoline (8-AQ) pharmacophore.[1][2] While 8-AQs are privileged structures in antimalarial (e.g., Primaquine, Tafenoquine) and oncology research, they often suffer from rapid oxidative metabolism at the C6 position and non-specific toxicity.

This application note details the utility of the 3,6-dichloro derivative. By installing chlorine atoms at the C3 and C6 positions, researchers can:

-

Block Metabolic Soft Spots: The C6-chlorine prevents cytochrome P450-mediated hydroxylation, a primary clearance pathway for quinolines.[1][2]

-

Modulate Basicity (pKa): The electron-withdrawing nature of the dichlorines reduces the pKa of the quinoline nitrogen, altering lysosomal accumulation and lipophilicity (LogP).

-

Enhance Metal Chelation Specificity: As a bidentate ligand, the modified electronics tune the stability constants for Cu(II) and Zn(II), relevant for metallo-drug design.

Physicochemical Profile & Design Logic

Understanding the electronic influence of the chlorine substituents is critical for rational drug design.[1]

| Property | Primaquine Core (Ref) | 3,6-Dichloro-8-AQ | Impact on Drug Design |

| C6 Substituent | -OCH₃ (Methoxy) | -Cl (Chloro) | Metabolic Stability: Blocks O-demethylation and quinone-imine formation.[1][2] |

| C3 Substituent | -H (Hydrogen) | -Cl (Chloro) | Electronic Tuning: Lowers pKa of ring Nitrogen; increases lipophilicity.[1][2] |

| Electronic Effect | Electron Donating (+M) | Electron Withdrawing (-I) | Reduces electron density on the 8-amino group, making it less nucleophilic but more stable to oxidation.[1] |

| Lipophilicity | Moderate | High | Increases membrane permeability; enhances blood-brain barrier (BBB) penetration potential.[1][2] |

Synthetic Utility & Protocols

Synthesis of the Scaffold

Note: While commercially available, in-house preparation allows for modification.[1]

Mechanism: The most reliable route involves the electrophilic halogenation of 8-nitroquinoline followed by reduction.[1][2] Direct chlorination of 8-aminoquinoline is less selective due to the activating amino group.[1][2]

Protocol (Adapted from Gershon et al., 1994):

-

Halogenation: Dissolve 8-nitroquinoline in acetic acid. Treat with N-chlorosuccinimide (NCS) (2.2 equiv) to install chlorines at C3 and C6.[1] The nitro group deactivates the ring, directing halogenation to the specific positions.[1]

-

Reduction: The resulting 3,6-dichloro-8-nitroquinoline is reduced using Iron/Acetic acid or SnCl₂/HCl.[1][2]

-

Critical Step: Avoid catalytic hydrogenation (Pd/C, H₂), as this may cause hydrodehalogenation (stripping the chlorines).

-

Derivatization Protocol: Buchwald-Hartwig Coupling

The 8-amino group is sterically hindered by the peri-hydrogen at C7 and electronically deactivated by the chlorines.[1][2] Standard nucleophilic substitutions (SnAr) are difficult; Palladium-catalyzed coupling is the method of choice.[1][2]

Reagents:

-

Substrate: 3,6-Dichloroquinolin-8-amine (1.0 equiv)

-

Catalyst: Pd₂(dba)₃ (2 mol%)[1]

-

Ligand: BINAP or Xantphos (4 mol%) (Bidentate ligands prevent catalyst poisoning by the quinoline nitrogen).

-

Base: Cs₂CO₃ (1.5 equiv)

-

Solvent: Toluene or 1,4-Dioxane (anhydrous).[1]

Step-by-Step:

-

Degassing: Charge a reaction vial with the amine, aryl halide, base, and ligand. Seal and purge with Argon for 5 minutes.

-

Catalyst Addition: Add Pd₂(dba)₃ quickly under positive Argon pressure.

-

Solvation: Add anhydrous solvent via syringe.[1]

-

Reaction: Heat to 100°C for 12–16 hours.

-

Workup: Filter through a Celite pad.[1] Concentrate and purify via flash chromatography (Hexane/EtOAc).

Visualization of Synthetic Workflow:

Figure 1: Synthetic workflow from precursor to functionalized drug scaffold. Note the avoidance of catalytic hydrogenation to preserve the chloro-substituents.

Medicinal Chemistry Applications

Antimalarial Radical Cure (Hypnozoitocidal)

The 8-aminoquinoline class is unique in its ability to kill dormant liver-stage Plasmodium parasites (hypnozoites).[1][2]

-

Mechanism: The activity is linked to the formation of reactive metabolites (quinione-imines) that generate oxidative stress.[1]

-

The 3,6-Dichloro Advantage: Standard 8-AQs (Primaquine) are rapidly metabolized at the 6-position.[1][2] Blocking this site with Chlorine forces the metabolism to occur via alternative, slower pathways or retains the parent drug longer in circulation, potentially increasing the half-life (t1/2) and reducing the required dosage frequency.

Kinase Inhibition (Hinge Binding)

The quinoline nitrogen (N1) and the 8-amino group (N8) form a bidentate motif capable of mimicking the adenine ring of ATP.

-

Binding Mode: The scaffold binds to the hinge region of kinases.

-

Selectivity: The 3,6-dichloro substitution pattern changes the shape and electronics of the scaffold, potentially inducing selectivity for kinases with smaller gatekeeper residues or specific hydrophobic pockets (e.g., MEK, EGFR) that can accommodate the C3-Chlorine.[1]

Metallo-Drug Design (Chelation)

8-Hydroxyquinolines and 8-Aminoquinolines are potent chelators of Cu²⁺, Zn²⁺, and Fe²⁺.[1][2]

-

Application: In neurodegenerative diseases (Alzheimer's), chelating excess brain metals is a therapeutic strategy.

-

Tuning: The electron-withdrawing chlorines reduce the Lewis basicity of the nitrogens.[1][2] This lowers the stability constant (

) for metal binding compared to the unsubstituted parent. This "attenuated chelation" is desirable to prevent stripping essential metals from healthy metalloproteins, a common side effect of high-affinity chelators.[1]

Signaling & Logic Diagram:

Figure 2: Structure-Activity Relationship (SAR) logic.[1][2] The diagram illustrates how specific structural modifications translate to biological advantages.

Safety & Handling

-

Hazard Class: Irritant (Skin/Eye). Potential sensitizer.[1]

-

Toxicity: Like all 8-aminoquinolines, this compound may induce methemoglobinemia in susceptible models (G6PD deficiency).[1] Handle with appropriate PPE (gloves, fume hood).

-

Storage: Store at 2-8°C under inert gas (Argon/Nitrogen). The amine is prone to slow oxidation (darkening) upon air exposure.

References

-

Gershon, H., Clarke, D. D., & Gershon, M. (1994).[3] Preparation and fungitoxicity of 3,6-dichloro- and 3,6-dibromo-8-quinolinols.[1][2][3] Monatshefte für Chemie, 125, 723–730.[3] Link[1]

-

Tekwani, B. L., & Walker, L. A. (2006). 8-Aminoquinolines: future role as antimalarial drugs.[1][2] Current Opinion in Infectious Diseases, 19(6), 623–631. Link

-

Vangapandu, S., et al. (2003). 8-Aminoquinolines: a review of their synthesis and bioactivity. Medicinal Chemistry Research, 12, 266-298.[1]

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 11359, 8-Aminoquinoline (Parent Scaffold).[1] Link[1]

Sources

3,6-Dichloroquinolin-8-amine derivatives for antimicrobial activity screening

An in-depth guide for researchers, scientists, and drug development professionals on the synthesis and antimicrobial evaluation of novel 3,6-dichloroquinolin-8-amine derivatives.

Introduction: The Imperative for Novel Antimicrobial Scaffolds

The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of new chemical entities with potent activity against multidrug-resistant pathogens. Quinoline-based compounds have historically formed a cornerstone of antimicrobial chemotherapy.[1][2] Their mechanism of action, primarily the inhibition of essential bacterial type II topoisomerases like DNA gyrase and topoisomerase IV, presents a validated target for antibacterial drug design.[3][4] This inhibition disrupts DNA replication, leading to bacterial cell death.[1][5]

The 3,6-dichloroquinolin-8-amine scaffold is a promising starting point for the generation of novel antimicrobial candidates. The strategic placement of chloro-substituents can significantly influence the electronic and lipophilic properties of the molecule, potentially enhancing its interaction with the target enzymes and improving cell wall penetration.[6] The amine group at the 8-position serves as a versatile chemical handle for the introduction of diverse side chains, allowing for the systematic exploration of the structure-activity relationship (SAR) and the optimization of antimicrobial potency and spectrum.

This document provides a comprehensive set of application notes and detailed protocols for the synthesis of a focused library of 3,6-dichloroquinolin-8-amine derivatives and their subsequent screening for antimicrobial activity. The methodologies are designed to be robust, reproducible, and grounded in established principles of medicinal chemistry and microbiology.

Part 1: Synthesis of 3,6-Dichloroquinolin-8-amine Derivatives

The synthetic strategy hinges on modifying the primary amine at the C-8 position of the quinoline core. This approach allows for the creation of a diverse library of amide, sulfonamide, or Schiff base derivatives by reacting the parent amine with various acyl chlorides, sulfonyl chlorides, or aldehydes, respectively.

Causality in Synthetic Design

The choice to derivatize the 8-amino group is deliberate. This position is often less sterically hindered than other positions on the quinoline ring, facilitating a wider range of chemical transformations. Furthermore, modifications at this site can project into solvent-exposed regions of the enzyme's binding pocket, offering opportunities to establish additional favorable interactions that can enhance binding affinity and, consequently, antimicrobial activity.

Caption: General workflow for the synthesis of 3,6-dichloroquinolin-8-amine derivatives.

Protocol 1: General Procedure for Amide Derivative Synthesis

This protocol describes a representative synthesis of an N-(3,6-dichloroquinolin-8-yl)benzamide derivative. It should be adapted based on the specific reactivity of the chosen acyl chloride.

Principle: This is a nucleophilic acyl substitution where the 8-amino group of the quinoline acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. A non-nucleophilic base is used to quench the HCl byproduct.

Materials and Reagents:

-

3,6-dichloroquinolin-8-amine

-

Benzoyl chloride (or other desired acyl chloride)

-

Anhydrous Dichloromethane (DCM)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve 3,6-dichloroquinolin-8-amine (1.0 eq) in anhydrous DCM.

-

Base Addition: Cool the solution to 0 °C using an ice bath. Add TEA or DIPEA (1.5 eq) dropwise. Stir for 10 minutes.

-

Acylation: Add the desired acyl chloride (e.g., benzoyl chloride, 1.1 eq) dropwise to the cooled solution. Rationale: Slow addition prevents a rapid exotherm and potential side reactions.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-16 hours.

-

Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting amine spot is consumed.

-

Quenching and Workup: Once complete, dilute the reaction mixture with DCM. Wash the organic layer sequentially with saturated NaHCO₃ solution (to remove excess acid) and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude solid or oil via flash column chromatography on silica gel using an appropriate solvent gradient (e.g., 0-50% Ethyl Acetate in Hexanes).

-

Characterization: Combine the pure fractions and concentrate to yield the final product. Confirm the structure and purity using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS), as demonstrated in similar quinoline syntheses.[7]

Part 2: Antimicrobial Activity Screening Protocols

A tiered approach is recommended for efficient screening. A qualitative, rapid assay is used for primary screening to identify active compounds, followed by quantitative assays to determine the potency of the "hits".

Caption: A tiered workflow for antimicrobial activity screening.

Protocol 2: Disk Diffusion (Kirby-Bauer) Assay for Primary Screening

Principle: This method assesses antimicrobial activity by measuring the diameter of the zone of growth inhibition around a disk impregnated with the test compound.[8][9] A larger zone diameter generally indicates greater susceptibility of the microorganism to the compound.[10]

Materials and Reagents:

-

Test microorganisms (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922)

-

Mueller-Hinton Agar (MHA) plates

-

Sterile blank paper disks (6 mm diameter)

-

Test compound solutions (e.g., at 1 mg/mL in DMSO)

-

Positive control (e.g., Ciprofloxacin solution)

-

Negative control (DMSO)

-

Sterile saline (0.85% NaCl) or Mueller-Hinton Broth (MHB)

-

0.5 McFarland turbidity standard

-

Sterile cotton swabs

-

Incubator (35-37 °C)

-

Calipers or ruler

Procedure:

-

Inoculum Preparation: From a fresh overnight culture, pick several well-isolated colonies and suspend them in sterile saline or MHB. Adjust the turbidity of the suspension to match the 0.5 McFarland standard. Rationale: This standardizes the bacterial inoculum to approximately 1.5 x 10⁸ CFU/mL, ensuring reproducibility.[11][12]

-

Plate Inoculation: Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum. Press the swab firmly against the inside wall of the tube to remove excess liquid.[11] Swab the entire surface of an MHA plate three times, rotating the plate approximately 60° after each application to ensure a confluent lawn of growth.[11]

-

Disk Application: Allow the plate surface to dry for 3-5 minutes. Aseptically apply sterile blank paper disks to the agar surface.

-

Compound Addition: Pipette a fixed volume (e.g., 10 µL) of each test compound solution, positive control, and negative control onto separate disks.

-

Incubation: Incubate the plates, inverted, at 35-37 °C for 18-24 hours.

-

Data Collection: Measure the diameter of the zone of complete growth inhibition (including the disk diameter) in millimeters (mm).[13] The zone should be clear with no visible growth.[13]

Data Interpretation:

-

Active: A clear zone of inhibition around the disk.

-

Inactive: No zone of inhibition (growth up to the disk edge).

-

Compare the zone sizes of test compounds to the positive and negative controls. Compounds showing significant zones of inhibition are prioritized for quantitative testing.

Protocol 3: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[12][14] This assay is the gold standard for determining the potency of an antimicrobial agent.[12][15]

Materials and Reagents:

-

96-well sterile microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Test compound stock solutions (e.g., 1024 µg/mL in DMSO)

-

Standardized bacterial inoculum (prepared as in Protocol 2, then diluted in CAMHB to a final concentration of ~5 x 10⁵ CFU/mL in the well)[12]

-

Positive control antibiotic (e.g., Ciprofloxacin)

-

Growth control (inoculum in CAMHB, no compound)

-

Sterility control (CAMHB only)

-

Multichannel pipette

-

Microplate reader (optional, for OD measurement)

Procedure:

-

Plate Setup: Add 50 µL of CAMHB to wells 2 through 12 of a 96-well plate.

-

Serial Dilution: Add 100 µL of the test compound stock solution (at 2x the highest desired final concentration) to well 1. Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, down to well 10. Discard 50 µL from well 10. Wells 11 (growth control) and 12 (sterility control) receive no compound.

-

Inoculation: Add 50 µL of the diluted bacterial inoculum (~1 x 10⁶ CFU/mL) to wells 1 through 11. Do not add bacteria to well 12. The final volume in each well is 100 µL, and the final bacterial concentration is ~5 x 10⁵ CFU/mL.

-

Incubation: Cover the plate and incubate at 35-37 °C for 16-20 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or by reading the optical density (OD) at 600 nm.[16]

Protocol 4: Minimum Bactericidal Concentration (MBC) Determination

Principle: The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[17][18] This assay distinguishes between bactericidal (killing) and bacteriostatic (inhibiting) agents.

Materials and Reagents:

-

Results from the MIC assay (Protocol 3)

-

Tryptic Soy Agar (TSA) or other appropriate non-selective agar plates

-

Sterile pipette tips or loops

Procedure:

-

Subculturing: Following MIC determination, take a 10 µL aliquot from each well that showed no visible growth (i.e., the MIC well and all wells with higher concentrations).

-

Plating: Spot each aliquot onto a separate, labeled section of a TSA plate.

-

Incubation: Incubate the TSA plate at 35-37 °C for 18-24 hours.

-

MBC Determination: The MBC is the lowest concentration of the compound that results in no colony growth on the subculture plate, corresponding to a ≥99.9% reduction in CFU/mL from the starting inoculum.[17]

Data Interpretation and Presentation Results should be tabulated for clear comparison. The MBC/MIC ratio is calculated to classify the compound's activity:

-

Bactericidal: MBC/MIC ≤ 4

-

Bacteriostatic: MBC/MIC > 4

Table 1: Representative Antimicrobial Activity Data

| Compound ID | Target Organism | Zone of Inhibition (mm) | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |

| Parent-01 | S. aureus | 12 | 64 | >256 | >4 | Bacteriostatic |

| DER-05 | S. aureus | 22 | 4 | 8 | 2 | Bactericidal |

| DER-09 | S. aureus | 18 | 8 | 64 | 8 | Bacteriostatic |

| Ciprofloxacin | S. aureus | 25 | 1 | 2 | 2 | Bactericidal |

| Parent-01 | E. coli | 0 | >256 | >256 | - | Inactive |

| DER-05 | E. coli | 16 | 16 | 32 | 2 | Bactericidal |

| Ciprofloxacin | E. coli | 28 | 0.5 | 1 | 2 | Bactericidal |

Part 3: Mechanistic Insights

The primary mechanism of action for quinolone antibiotics involves the interruption of DNA replication and repair.[1] They form a stable ternary complex with the bacterial type II topoisomerase (DNA gyrase in many Gram-negatives, Topoisomerase IV in many Gram-positives) and the cleaved DNA.[3][4] This complex stalls the enzyme's function of re-ligating the DNA strands, leading to an accumulation of double-strand breaks and subsequent cell death.[3]

Caption: Quinolones block DNA religation, leading to lethal double-strand breaks.

Conclusion and Future Directions

The protocols outlined in this guide provide a systematic framework for the synthesis and evaluation of novel 3,6-dichloroquinolin-8-amine derivatives as potential antimicrobial agents. By employing a tiered screening strategy, researchers can efficiently identify promising lead compounds from a synthetic library. Compounds demonstrating potent bactericidal activity (low MIC/MBC values) against clinically relevant pathogens warrant further investigation, including cytotoxicity testing against mammalian cell lines to assess selectivity, in vivo efficacy studies in animal infection models, and detailed mechanistic studies to confirm their interaction with bacterial topoisomerases. This structured approach is critical for advancing the discovery of next-generation antibiotics to combat the global threat of antimicrobial resistance.

References

-

ResearchGate. (n.d.). Synthesis of 3, 6-dichloropicolinic acid. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Derivatives (halogen, nitro and amino) of 8-hydroxyquinoline with highly potent antimicrobial and antioxidant activities. PMC. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PMC. Retrieved from [Link]

-

protocols.io. (2023, June 14). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Antimicrobial Susceptibility Testing. StatPearls - NCBI Bookshelf. Retrieved from [Link]

-

ResearchGate. (2025, September 30). Facile synthesis of novel quinolin-8-amine derivatives: crystallographic study, in silico and antifungal investigation. Retrieved from [Link]

-

American Society for Microbiology. (2009, December 8). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. Retrieved from [Link]

- (2016). Synthesis, Antimicrobial Activity and Docking Studies of Novel 8-Chloro-quinolones. REV.CHIM.(Bucharest), 67(3), 440-445.

-

World Organisation for Animal Health. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. Retrieved from [Link]

-

Nelson Labs. (n.d.). Zone of Inhibition. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024, November 7). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. PMC. Retrieved from [Link]

-

Wikipedia. (n.d.). Quinolone antibiotic. Retrieved from [Link]

-

MDPI. (n.d.). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Retrieved from [Link]

-

BMG Labtech. (2024, September 18). The minimum bactericidal concentration of antibiotics. Retrieved from [Link]

-

Microbiology Society. (n.d.). Mechanisms of quinolone action and resistance: where do we stand?. Retrieved from [Link]

-

Bio-protocol. (n.d.). 3.4. Minimum Inhibitory Concentration (MIC) of Antibiotics. Retrieved from [Link]

-

Bio-protocol. (n.d.). 2.7. Minimum Bactericidal Concentration (MBC) Assay. Retrieved from [Link]

-

Durham University. (2021, September 23). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Baxendale Group. Retrieved from [Link]

-

Asia-Pacific Economic Cooperation. (n.d.). Antimicrobial Susceptibility Testing. Retrieved from [Link]

-

Microchem Laboratory. (n.d.). Zone of Inhibition Test for Antimicrobial Activity. Retrieved from [Link]

-

MDPI. (n.d.). Antimicrobial Activity Enhancers: Towards Smart Delivery of Antimicrobial Agents. Retrieved from [Link]

-

Routledge. (n.d.). Antimicrobial Susceptibility Testing Protocols. Retrieved from [Link]

-

National Center for Biotechnology Information. (2014, January 2). Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). PMC. Retrieved from [Link]

-

IMR Press. (n.d.). Antimicrobial Activity of 8-Hydroxyquinoline and Transition Metal Complexes. Retrieved from [Link]

-

MDPI. (n.d.). Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance. Retrieved from [Link]

-

ResearchGate. (n.d.). Measurement of the Zone of Inhibition of an Antibiotic. Retrieved from [Link]

-

YouTube. (2018, February 11). Quinolone - Machanism of Action. Retrieved from [Link]

-

IDEXX. (n.d.). Microbiology guide to interpreting minimum inhibitory concentration (MIC). Retrieved from [Link]

-

European Committee on Antimicrobial Susceptibility Testing. (2021, December 1). Clinical Breakpoint Tables. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Mechanism of action of and resistance to quinolones. PMC. Retrieved from [Link]

-

Emery Pharma. (2025, March 14). Understanding Antimicrobial Testing: A Guide to MIC, MBC, and More. Retrieved from [Link]

-

ResearchGate. (n.d.). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. Retrieved from [Link]

Sources

- 1. Quinolone antibiotic - Wikipedia [en.wikipedia.org]

- 2. microbiologyresearch.org [microbiologyresearch.org]

- 3. Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance [mdpi.com]

- 4. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. nelsonlabs.com [nelsonlabs.com]

- 9. researchgate.net [researchgate.net]

- 10. apec.org [apec.org]

- 11. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]

- 13. asm.org [asm.org]

- 14. idexx.dk [idexx.dk]

- 15. researchgate.net [researchgate.net]

- 16. bio-protocol.org [bio-protocol.org]

- 17. bmglabtech.com [bmglabtech.com]

- 18. emerypharma.com [emerypharma.com]

Application Note: 3,6-Dichloroquinolin-8-amine as a Privileged Scaffold for the Development of Novel Anticancer Agents